4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine
Overview
Description
4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring. This can be achieved by reacting a hydrazide with a carboxylic acid derivative under cyclization conditions. The resulting oxadiazole intermediate is then coupled with a benzoyl chloride derivative to introduce the benzoyl group. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine involves its interaction with molecular targets in biological systems. The compound can bind to specific proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular pathways involved depend on the specific biological context and the targets being studied .
Comparison with Similar Compounds
Similar Compounds
2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but lacks the morpholine ring.
4-(2-(2-chlorophenyl)-4-((4-chlorophenyl)sulfonyl)-1,3-oxazol-5-yl)morpholine: Contains an oxazole ring instead of an oxadiazole ring.
Uniqueness
4-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoyl}morpholine is unique due to the presence of both the morpholine ring and the oxadiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O3/c20-14-7-5-13(6-8-14)17-21-18(26-22-17)15-3-1-2-4-16(15)19(24)23-9-11-25-12-10-23/h1-8H,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRNQHMNCMNHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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